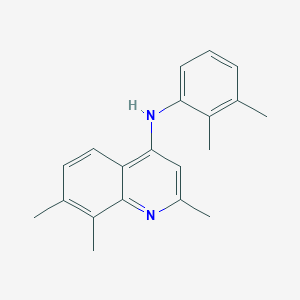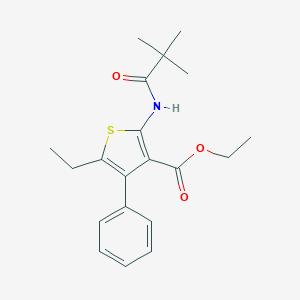
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the amido and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group.
N-ethyl-2,2-dimethylpropanamide: Another amide with a similar structure but different substituents.
2,2-dimethyl-N-(pyridin-3-yl)propanamide: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of a thiophene ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
312528-51-1 |
|---|---|
Fórmula molecular |
C20H25NO3S |
Peso molecular |
359.5g/mol |
Nombre IUPAC |
ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO3S/c1-6-14-15(13-11-9-8-10-12-13)16(18(22)24-7-2)17(25-14)21-19(23)20(3,4)5/h8-12H,6-7H2,1-5H3,(H,21,23) |
Clave InChI |
NDEJTZUEIZGVCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2 |
SMILES canónico |
CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


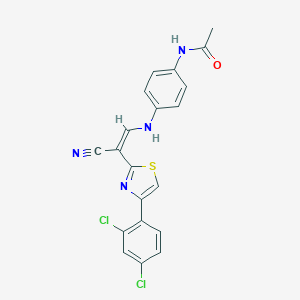
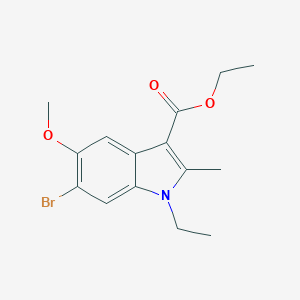
![2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378663.png)
![N-(4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}phenyl)acetamide](/img/structure/B378664.png)
![4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B378665.png)
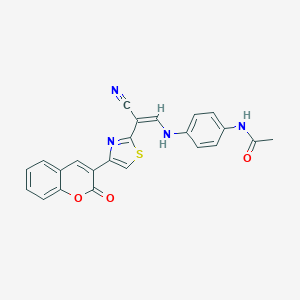
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)acrylonitrile](/img/structure/B378669.png)
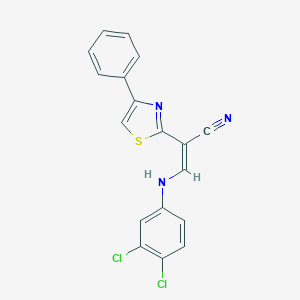
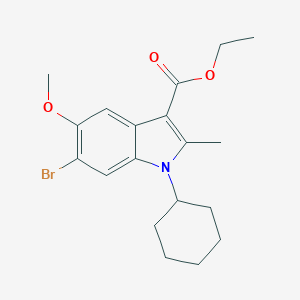
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B378674.png)
![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B378678.png)
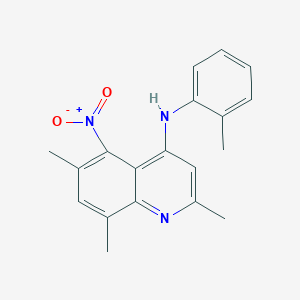
![1-allyl-N-[4-(diethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B378682.png)
